molecular formula C40H65N13O10 B13384660 Neuropeptide SF (rat)

Neuropeptide SF (rat)

Cat. No.: B13384660
M. Wt: 888.0 g/mol
InChI Key: OLOSAWFREOVGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuropeptide SF (rat) is a bioactive peptide that belongs to the neuropeptide FF receptor family. It is known for its role in modulating pain, stress, and other physiological processes. Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They influence the activity of the brain and the body in specific ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Neuropeptide SF (rat) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of neuropeptides like Neuropeptide SF (rat) involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Neuropeptide SF (rat) can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of disulfide bonds between cysteine residues.

    Reduction: This can break disulfide bonds, leading to a linear peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products

The major products formed from these reactions are typically modified peptides with altered biological activity or stability.

Scientific Research Applications

Neuropeptide SF (rat) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating pain, stress, and other physiological processes.

    Medicine: Potential therapeutic applications in pain management and stress-related disorders.

    Industry: Used in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Neuropeptide SF (rat) exerts its effects by binding to neuropeptide FF receptors (NPFF1 and NPFF2). These receptors are G-protein-coupled receptors (GPCRs) that modulate various signaling pathways. Upon binding, Neuropeptide SF activates these receptors, leading to the modulation of pain and stress responses through pathways involving ion channels and other intracellular signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Neuropeptide Y: Involved in regulating food intake, circadian rhythms, and stress responses.

    Galanin: Modulates pain, mood, and feeding behavior.

    Somatostatin: Inhibits the release of various hormones and neurotransmitters.

Uniqueness

Neuropeptide SF (rat) is unique in its specific activation of NPFF receptors, which are primarily involved in modulating pain and stress. This specificity makes it a valuable tool for studying these physiological processes and developing targeted therapies.

Properties

Molecular Formula

C40H65N13O10

Molecular Weight

888.0 g/mol

IUPAC Name

2-[[1-[2-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C40H65N13O10/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46)

InChI Key

OLOSAWFREOVGQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.